Product packaging for Nickel-61(Cat. No.:CAS No. 14928-10-0)

Nickel-61

Cat. No.: B084663
CAS No.: 14928-10-0
M. Wt: 60.931055 g/mol
InChI Key: PXHVJJICTQNCMI-NJFSPNSNSA-N
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Description

Nickel-61 Metal (61Ni) is a stable, non-radioactive isotope of nickel with a natural abundance of 1.14% and an atomic mass of 60.931055 g/mol . This isotope is valued in advanced scientific research for its unique nuclear properties, notably a nuclear spin (I) of 3/2 and a significant electric quadrupole moment, which make it highly suitable for probing local atomic environments . A primary application of this compound is in synchrotron radiation-based Mössbauer spectroscopy, a powerful technique for studying the hyperfine structure, local electronic states, and magnetic properties of nickel-containing materials . For instance, it has been successfully employed to investigate the internal magnetic field in hexagonal-close-packed (hcp) nickel-based nanoparticles, revealing an atomic magnetic moment of 0.3 Bohr magneton . Beyond materials science, 61Ni is used in the production of the positron-emitting radionuclide Copper-61 (61Cu), for tracing element migration in biological and environmental systems (e.g., soil and plants), and in studies of biocatalysts for hydrogen production . Available in ultra-high purity metal powder form, this isotope is intended for research applications only . It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni B084663 Nickel-61 CAS No. 14928-10-0

Properties

IUPAC Name

nickel-61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHVJJICTQNCMI-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[61Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164216
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.931055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14928-10-0
Record name Nickel, isotope of mass 61
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014928100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nuclear Structure and Fundamental Interactions of Nickel 61

Nuclear Spin and Parity Characteristics of ⁶¹Ni

Nickel-61 is characterized by a nuclear spin (I) of 3/2 and negative parity, denoted as 3/2⁻. nih.govereztech.comnih.govctdbase.orgamericanelements.com This specific spin-parity assignment is crucial, as it enables ⁶¹Ni to be utilized in spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, which rely on the interaction of nuclear moments with external fields. fishersci.senih.gov

Table 1: Nuclear Spin and Parity of ⁶¹Ni

PropertyValue
Nuclear Spin (I)3/2
ParityNegative (⁻)

Hyperfine Interactions and Nuclear Moments

Hyperfine interactions involve the coupling between the nuclear moments of ⁶¹Ni and the electromagnetic fields generated by its own electrons and the surrounding atomic environment. These interactions provide detailed insights into the electronic structure and local symmetry of nickel-containing systems.

The magnetic dipole moment (µ) of ⁶¹Ni is a key nuclear property. The ground state magnetic dipole moment (µg) for ⁶¹Ni has been precisely determined as -0.74965(5) nuclear magnetons (n.m.). ereztech.comfishersci.com For its first excited state, the magnetic dipole moment (µe) is reported as 0.48 n.m. americanelements.com or +0.480(6) n.m. for the 67.4 keV excited state. fishersci.com These relatively large magnetic moments, particularly when compared to other common Mössbauer isotopes like ⁵⁷Fe, enhance the observability of Zeeman splittings in ⁶¹Ni Mössbauer spectra, making it a promising tool for studying magnetic properties in nickel chemistry. americanelements.com In NMR spectroscopy, the magnetic dipole moment of ⁶¹Ni interacts with the applied magnetic field, yielding valuable information about the electronic environment of the nucleus. fishersci.se

Table 2: Magnetic Dipole Moments of ⁶¹Ni

StateMagnetic Dipole Moment (n.m.)
Ground State-0.74965(5)
Excited State+0.480(6)

⁶¹Ni possesses an appreciable electric quadrupole moment (Q), which quantifies the deviation of the nuclear charge distribution from spherical symmetry. The ground state electric quadrupole moment is evaluated as +0.162(15) barn (100 fm²). ereztech.com For the I=5/2 nuclear excited state, the quadrupole moment is found to be -0.20 barns. americanelements.com The ⁶¹Ni resonance involves a transition from the I=3/2 ground state to an I=5/2 excited state. This transition results in a complex quadrupole splitting because both the ground and excited states are influenced by the electric field gradient. americanelements.com Accurate evaluation of the electric quadrupole moment requires considering the substantial departure of the atom from the LS coupling limit. In NMR spectroscopy, the presence of a quadrupole moment leads to line broadening, with the signal width increasing in environments with lower symmetry. nih.gov

Table 3: Electric Quadrupole Moments of ⁶¹Ni

StateElectric Quadrupole Moment (barn)
Ground State+0.162(15)
Excited State-0.20

The analysis of hyperfine fields in condensed matter systems using ⁶¹Ni provides critical insights into local magnetic and electronic structures. Techniques such as Mössbauer spectroscopy and NMR spectroscopy are frequently employed for this purpose. americanelements.com

⁶¹Ni Mössbauer spectroscopy is particularly sensitive to the internal magnetic hyperfine field and the electric field gradient (EFG) at the nickel nucleus. americanelements.com For instance, studies on the ternary phosphide (B1233454) CrNiP have determined a hyperfine magnetic field of 32.3(1.3) kOe at 4.2 K at the ⁶¹Ni nuclei, indicating the presence of a magnetic moment on the nickel atoms within this compound.

Solid-state ⁶¹Ni NMR spectroscopy is a powerful tool for elucidating structural and crystallographic information in diamagnetic nickel compounds. This technique can determine parameters such as isotropic chemical shift, span, skew, quadrupolar coupling constant (CQ), and quadrupolar asymmetry parameter (η). For example, in Ni(cod)₂, the isotropic chemical shift was found to be 965 ± 10 ppm, with a quadrupolar coupling constant of 2.0 ± 0.3 MHz. In Ni(PPh₃)₄, a significantly smaller quadrupolar coupling constant of 0.05 ± 0.01 MHz was observed. Further investigations into Ni-Fe alloys have revealed that nearest-neighbor contributions are the predominant factors influencing the hyperfine fields.

Table 4: Representative Hyperfine Field Parameters from ⁶¹Ni NMR

CompoundIsotropic Chemical Shift (δiso)Quadrupolar Coupling Constant (CQ)
Ni(cod)₂965 ± 10 ppm2.0 ± 0.3 MHz
Ni(PPh₃)₄515 ± 10 ppm0.05 ± 0.01 MHz

Excited States and Decay Schemes of ⁶¹Ni

While ⁶¹Ni is a stable isotope and does not undergo radioactive decay, its excited nuclear states can be populated and studied through various nuclear reactions and the decay of parent radionuclides. nih.govnih.govctdbase.org

The first excited state of ⁶¹Ni is characterized by an energy of 67.4 keV and a relatively short lifetime of 5.3 ns (or 5.27 ns). americanelements.com Research employing heavy-ion-induced fusion evaporation reactions has been instrumental in probing the excited states of the ⁶¹Ni nucleus. These experiments involve detecting emitted gamma rays, leading to the identification of new nuclear transitions and the extension of the ⁶¹Ni level scheme up to excitation energies of approximately 7 MeV and spins of 10ℏ.

⁶¹Ni can also be populated as a daughter product from the decay of other radioisotopes. For instance, Copper-61 (⁶¹Cu) undergoes 100% decay via electron capture and beta-plus disintegrations, populating various excited levels and the ground state of ⁶¹Ni. nih.gov Similarly, Zinc-61 (⁶¹Zn) decays to ⁶¹Cu, which subsequently decays to ⁶¹Ni. The observation of gamma rays with specific energies (e.g., 0.48, 0.98, and 1.64 MeV) during these decay processes helps in mapping out the intricate level schemes of ⁶¹Cu and, by extension, ⁶¹Ni.

Table 5: Key Properties of ⁶¹Ni Excited State

PropertyValue
Energy of First Excited State67.4 keV
Lifetime of First Excited State5.3 ns

Spectroscopic Factor Derivations from Nuclear Reactions

Spectroscopic factors (SFs) provide quantitative information about the single-particle nature and occupancy of nuclear orbits, crucial for understanding nuclear structure arxiv.orgfrontiersin.org. These factors are derived from experimentally measured cross-sections of direct nuclear reactions, which are then compared to theoretical calculations for a single-particle state with the same energy and quantum numbers frontiersin.org.

Studies involving transfer reactions, such as (d,t) and (d,p) reactions, have been instrumental in extracting spectroscopic factors for ⁶¹Ni. For instance, investigations using (d,t) reactions at 15-MeV deuteron (B1233211) energy on isotopically enriched ⁶¹Ni targets have allowed for the determination of absolute differential cross sections aps.org. From these measurements, spectroscopic factors and orbital angular momentum (l) values were extracted by comparing experimental data with distorted-wave Born approximation (DWBA) calculations aps.org. Additionally, j-values for final states were assigned based on empirical rules, and a j-dependence was observed for l=1 and l=3 transitions aps.org. Comparisons between (d,p) and (d,t) spectroscopic factors leading to the same final state have also been used to obtain correct j-values for most excited levels aps.org.

For the neutron-rich Ni isotopes, neutron spectroscopic factors have been extracted from (d,p) and (p,d) reactions, which connect the same states arxiv.org. These experimental spectroscopic factors are then compared with predictions from large-basis shell-model calculations to assess the accuracy of theoretical models arxiv.orgarxiv.org.

Shell Model Calculations and Configuration Assignments

Shell model calculations are theoretical frameworks used to describe the energy levels and configurations of atomic nuclei by considering nucleons occupying independent-particle configurations and interacting through two-body forces within a specified model space researchgate.netmdpi.comannualreviews.org. For ⁶¹Ni (Z=28, N=33), the excited states have been probed using heavy-ion-induced fusion evaporation reactions, and the resulting level schemes have been interpreted in light of large-basis shell model calculations researchgate.net.

These calculations aim to understand the single-particle configurations underlying the observed level structure researchgate.net. For instance, higher excitations involving the g9/2 orbital in the fpg model space have been established for ⁶¹Ni researchgate.net. While shell models provide detailed descriptions of single-particle and collective features, particularly in medium-mass nuclei, there can be discrepancies between experimental data and shell-model predictions for Ni isotopes, sometimes by a factor of two, even with advanced interactions like GXPF1A or XT arxiv.org. This suggests that current models may not fully account for core excitation and fragmentation of states in fp-shell nuclei arxiv.org.

For ⁶³Ni (which is close to ⁶¹Ni in terms of shell structure), the ground state and low-lying excited states (Jπ = 3/2⁻, 5/2⁻, and 1/2⁻) are primarily constructed from specific neutron quasiparticle configurations originating from νp1/2, f5/2, p3/2 orbitals, and mixing with three-quasiparticle (3qp) configurations mdpi.com. Similar detailed configuration assignments are sought for ⁶¹Ni to understand its nuclear states.

Nuclear Reactions Involving ⁶¹Ni

Nuclear reactions involving ⁶¹Ni are crucial for understanding its nuclear properties, producing other isotopes, and for applications in various fields.

Proton-Induced Reactions and Cross-Section Measurements

Proton-induced reactions on ⁶¹Ni lead to the formation of different isotopes, and their cross-sections are vital for nuclear physics research and applications. The ⁶¹Ni(p,n)⁶¹Cu reaction is a notable example, and its excitation function has been extensively studied researchgate.netnih.gov. Measurements of total and partial cross-sections for reactions like ⁶¹Ni(p,γ)⁶²Cu have been performed using in-beam γ-ray spectroscopy, with experimental data compared to theoretical calculations from nuclear reaction codes like TALYS researchgate.net.

Systematic studies of proton-induced reactions on natural nickel, including those producing ⁶¹Cu, have measured production cross-sections up to 65 MeV using stacked foil activation techniques nih.gov. These results are compared with literature values and predictions from nuclear reaction model codes such as ALICE-IPPE and TALYS nih.gov.

Table 1: Example Proton-Induced Reaction Cross-Sections on Nickel Isotopes

ReactionIncident Proton Energy (MeV)Product IsotopeCross-Section (mbarn)Reference
⁶¹Ni(p,n)~10-20⁶¹CuVaries with energy researchgate.netnih.gov
⁶¹Ni(p,γ)2.0 - 6.0⁶²CuVaries with energy researchgate.net
natNi(p,x)up to 65⁶¹Cu, ⁵⁷Ni, ⁵⁷CoVaries with energy nih.gov

Deuteron-Induced Reactions (d,t) and Level Investigations

Deuteron-induced reactions, particularly (d,t) reactions, are valuable tools for investigating nuclear energy levels and extracting spectroscopic information. In a (d,t) reaction, a deuteron (d) strikes a target nucleus, and a triton (B1239919) (t) is emitted, effectively removing a neutron from the target nucleus.

Nuclear levels of nickel isotopes, including ⁶¹Ni, have been investigated using (d,t) reactions at 15-MeV deuteron energy aps.org. These experiments involved measuring absolute differential cross sections from isotopically enriched targets aps.org. The comparison of experimental data with DWBA calculations allowed for the extraction of spectroscopic factors and l-values, providing insights into the single-particle nature of the excited states in ⁶¹Ni aps.org. The analysis also helped in assigning j-values to the final states based on empirical rules and observed j-dependence in angular distributions aps.org.

Other deuteron-induced reactions on natural nickel targets have also been studied, with activation cross sections measured up to 50 MeV deuteron bombarding energy using stacked foil techniques and gamma spectrometry researchgate.net. These studies contribute to an extended database for deuteron interactions with Ni isotopes, considering processes from elastic scattering to evaporation from compound systems, with particular attention to breakup (BU) and direct reaction (DR) mechanisms aps.org.

Table 2: Deuteron-Induced Reactions on Nickel Isotopes and Products

Target IsotopeIncident Deuteron Energy (MeV)Reaction TypeProduct Isotope(s) InvestigatedReference
⁶¹Ni15(d,t)Energy levels of ⁶⁰Ni aps.org
natNiup to 50(d,x)⁶¹Cu, ⁶⁴Cu, ⁵⁶Ni, ⁵⁷Ni, ⁵⁵Co, ⁵⁶Co, ⁵⁷Co, ⁵⁸Co, ⁶⁰Co, ⁶¹Co, ⁵²Mn, ⁵⁴Mn, ⁵⁶Mn, ⁵¹Cr researchgate.net

Alpha-Induced Reactions and Residue Analysis

Alpha-induced reactions on nickel isotopes are employed to study reaction mechanisms, produce various radionuclides, and analyze residual activities. For instance, the ⁵⁸Ni(α,p)⁶¹Cu reaction has been analyzed for the production of ⁶¹Cu nih.gov.

Experimental investigations involving alpha particle irradiation of natural nickel have been conducted to estimate induced activity and measure cross-sections of various reaction channels within the energy range of 10-40 MeV niscair.res.in. These studies utilize techniques like stack foil activation and post-irradiation analysis with HPGe detectors niscair.res.in. Different reaction residues obtained from various alpha-channels, such as ⁶¹Cu (via (α,p) reaction on ⁵⁸Ni) and ⁶²Zn (via (α,2n) and (α,3n) reactions on ⁶⁰Ni and ⁶¹Ni respectively), have been analyzed for their half-lives and total cross-section values niscair.res.in. The activity induced in nickel has been observed to vary with depth, with maximum residual activity found at certain depths from the surface niscair.res.in.

Table 3: Alpha-Induced Reactions on Nickel Isotopes and Residue Analysis

Target IsotopeIncident Alpha Energy (MeV)Reaction TypeProduct Isotope(s) / Residue AnalysisReference
⁵⁸Ni-(α,p)⁶¹Cu nih.gov
natNi10-40(α,x)⁶¹Cu, ⁶⁰Cu, ⁶³Zn, ⁶²Zn niscair.res.in
⁶¹Ni-(α,3n)⁶²Zn niscair.res.in

Advanced Spectroscopic Probes Utilizing Nickel 61

Nuclear Magnetic Resonance (NMR) Spectroscopy of ⁶¹Ni

Despite these challenges, ⁶¹Ni NMR spectroscopy has emerged as a powerful tool for probing the local electronic and structural environment of nickel in various compounds. It is most commonly applied to diamagnetic nickel(0) complexes, as paramagnetic Ni(II) species typically cannot be observed with high-resolution NMR due to signal broadening huji.ac.il.

Methodological Advances in ⁶¹Ni NMR

Significant methodological advancements have been crucial in overcoming the limitations associated with ⁶¹Ni NMR, enabling its application to a wider range of materials.

Historically, obtaining solid-state ⁶¹Ni NMR spectra proved difficult, with early attempts often being unsuccessful, even for symmetric compounds like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂) with fast magic angle spinning (MAS) tamu.edu. However, recent breakthroughs have enabled the successful acquisition of ⁶¹Ni solid-state NMR (SSNMR) spectra for diamagnetic nickel(0) compounds nih.govresearchgate.netacs.org. These advances demonstrate the utility of ⁶¹Ni SSNMR, particularly for compounds where crystal structures are unavailable or solution-state behavior is transient nih.gov.

For instance, ⁶¹Ni SSNMR spectra of Ni(cod)₂ have been used to determine key NMR parameters, including the isotropic chemical shift (δiso), span (Ω), skew (κ), quadrupolar coupling constant (C_Q), and quadrupolar asymmetry parameter (η) nih.govresearchgate.netacs.org. Similar studies have been conducted on tetrakis(triphenylphosphite)nickel(0) (B87886) (Ni[P(OPh)₃]₄) and tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), revealing insights into crystallographic sites and chemical environments nih.govacs.org.

Table 1: ⁶¹Ni SSNMR Parameters for Selected Diamagnetic Nickel(0) Compounds nih.govresearchgate.netacs.org

CompoundIsotropic Chemical Shift (δiso, ppm)Span (Ω, ppm)Skew (κ)Quadrupolar Coupling Constant (C_Q, MHz)Quadrupolar Asymmetry Parameter (η)
Ni(cod)₂965 ± 101700 ± 50-0.15 ± 0.052.0 ± 0.30.5 ± 0.2
Ni[P(OPh)₃]₄Ranges establishedN/AN/A≤ 3.5N/A
Ni(PPh₃)₄515 ± 1050 ± 500.5 ± 0.50.05 ± 0.010.0 ± 0.2

The implementation of pulsed NMR techniques has been instrumental in improving the detection of ⁶¹Ni resonances. This involves applying short radiofrequency (RF) bursts, such as 90° pulses as brief as 6 µs, which are essential for exciting the broad frequency range characteristic of ⁶¹Ni NMR signals in a single experiment tamu.edu. Solenoid probeheads have also played a crucial role, offering a signal-to-noise ratio that is approximately three times better than that achieved with saddle-coil designs tamu.edu. These probeheads also simplify shimming procedures, as the sample is positioned horizontally in the homogeneous zone of the magnet, allowing for routine acquisition of ⁶¹Ni NMR spectra even with incompletely filled sample tubes or the presence of undissolved solid material tamu.edu.

The application of high magnetic fields is a critical strategy for enhancing the sensitivity and resolution of NMR spectroscopy, particularly for challenging nuclei like ⁶¹Ni researchgate.netacs.orgpsu.edu. Higher magnetic field strengths improve the signal-to-noise ratio and can help to narrow spectral lines, making it possible to resolve distinct contributions from different chemical environments psu.edu. For instance, ⁶¹Ni NMR measurements have been successfully performed at very high magnetic fields, such as 14 T, in materials like Ni-Ti alloys psu.edu. These studies have demonstrated that increasing the magnetic field can significantly improve the ability to distinguish different phases and local environments within a sample psu.edu.

Given the low natural abundance (1.19%) and low receptivity of ⁶¹Ni, isotopic enrichment is a vital strategy to enhance the signal-to-noise ratio and make ⁶¹Ni NMR experiments feasible huji.ac.ilsci-hub.sepsu.edunih.gov. Enriching samples with ⁶¹Ni, for example, to 99.54 at%, significantly boosts the NMR signal, enabling more detailed studies that would be impractical at natural abundance researchgate.netpsu.edu. This approach allows for the detection of subtle changes in the local environment and the accurate determination of NMR parameters that are otherwise obscured by low signal intensity psu.edu. The receptivity of ⁶¹Ni relative to ¹H at natural abundance is 4.09 × 10⁻⁵, but when enriched, it increases to 0.0359, highlighting the profound impact of isotopic enrichment on signal strength huji.ac.il.

Applications of ⁶¹Ni NMR in Materials Science

The advancements in ⁶¹Ni NMR methodologies have opened doors for its application in materials science, providing unique insights into the structural and electronic properties of nickel-containing materials.

One notable application is in the study of nickel carbonyl complexes, where ⁶¹Ni NMR has been used for analytical purposes to understand the role of stereochemistry and electronic effects depending on phosphine (B1218219) ligands tamu.edu. For instance, chemical shifts and coupling constants, such as ¹J(⁶¹Ni,³¹P), provide valuable information about the coordination environment and bonding characteristics tamu.eduhuji.ac.il.

Furthermore, ⁶¹Ni NMR has been employed to investigate the martensitic phase transformation in Ni-Ti shape memory alloys psu.edu. By performing measurements at various temperatures and high magnetic fields, researchers have been able to analyze the complex structure of NMR spectra, interpreting contributions from coexisting crystalline phases during the transformation process psu.edu. This technique offers unique information about the nucleation and growth of martensite (B1171850) within the parent phase matrix, contributing to a deeper understanding of these technologically important alloys psu.edu. The utility of ⁶¹Ni SSNMR has also been demonstrated in characterizing diamagnetic nickel(0) compounds, providing structural and crystallographic information, even in cases where traditional methods like X-ray crystallography are challenging due to the transient nature or lack of crystal structures nih.gov.

Table 2: Chemical Shifts and Coupling Constants for Selected Nickel Complexes tamu.eduhuji.ac.il

CompoundChemical Shift (δ⁶¹Ni, ppm)Coupling Constant (¹J(⁶¹Ni,³¹P), Hz)
Ni(CO)₄ (reference)0N/A
Tricarbonylnickel complexes (general)-23.5 to 25.8230-236 (for many)
Ni(PF₃)₄N/A28 (²J(⁶¹Ni,¹⁹F))
Ni(all-trans-cdt)L (L=CO, PMe₃)Computed valuesN/A
Ni(C₂H₄)₂(PMe₃)Computed valuesN/A
Investigations of Intermetallics and Alloys

⁶¹Ni NMR spectroscopy provides unique insights into the local atomic environments, defects, and hyperfine interactions within intermetallic compounds and alloys. Studies have utilized ⁶¹Ni, alongside other nuclei like ²⁷Al, ⁴⁷Ti, ⁶⁹,⁶⁷Ga, and ¹¹⁵In, to investigate Ni-Y intermetallics, where Y represents elements such as aluminum (Al), gallium (Ga), indium (In), and titanium (Ti). pascal-man.com Furthermore, Knight shift studies involving ⁶¹Ni have contributed to understanding the electronic properties of nickel metal and various nickel intermetallics. researchgate.netnih.govacs.org These investigations leverage the sensitivity of the ⁶¹Ni nucleus to its local magnetic environment, providing microscopic details that complement macroscopic material characterizations.

Studies of Martensitic Phase Transformations in Shape Memory Alloys

⁶¹Ni Nuclear Magnetic Resonance has been effectively employed to study martensitic phase transformations, particularly in nickel-titanium (Ni-Ti) shape memory alloys. Measurements conducted at very high magnetic fields, such as 14 Tesla, have facilitated a careful analysis of ⁶¹Ni NMR spectra recorded at different temperatures. fishersci.fifishersci.ca This approach has enabled researchers to study the nucleation and growth processes of the R-phase and martensite in both bulk Ni-Ti alloys and thin films. fishersci.fifishersci.ca By deconvoluting complex NMR spectra, it has been possible to determine the volume fraction of coexisting crystalline phases at various temperatures. fishersci.fi For instance, NMR results indicated that in Ni-Ti bulk alloys where the R-phase transformation was absent or partial, the martensitic transformation remained incomplete even at temperatures significantly below the martensite finish (Mf) temperature determined by calorimetry. fishersci.fi Conversely, in thin films exhibiting a distinct two-step transformation via the R-phase, no residual austenite (B1171964) was detected below the R-phase finish (Rf) temperature. fishersci.fi

Analysis of Paramagnetic and Diamagnetic Nickel Compounds

The applicability of ⁶¹Ni NMR spectroscopy is largely dependent on the magnetic properties of the nickel compound. It is predominantly observed for nickel(0) complexes, which are diamagnetic. huji.ac.il While paramagnetic square-planar nickel(II) complexes are generally unobservable by high-resolution NMR due to rapid relaxation, diamagnetic tetrahedral nickel(II) complexes can, in principle, be studied. huji.ac.il Recent solid-state ⁶¹Ni NMR (SSNMR) studies have expanded the understanding of diamagnetic nickel(0) compounds. Notable examples include bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], tetrakis(triphenylphosphite)nickel(0) [Ni[P(OPh)₃]₄], and tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]. researchgate.netnih.govacs.org These studies represent significant advancements in a field previously limited to Knight shift investigations of metallic nickel and intermetallics. researchgate.netnih.govacs.org

Furthermore, ⁶¹Ni NMR spectra have been obtained for carbon-encapsulated nickel nanoparticles (Ni@C). These spectra revealed that the cores of these nanoparticles consist of metallic nickel with a face-centered cubic (fcc) structure, nickel carbide (Ni₃C), and a carbon-nickel solid solution. cenmed.com The presence of multiple inhomogeneously broadened lines in the ⁶¹Ni NMR spectra of Ni@C nanoparticles, even at zero external magnetic field, points to the ferromagnetic state of the investigated phases. cenmed.com A line with a maximum at 29 MHz corresponds to the metallic nickel phase, while additional lines at lower frequencies (near 27 MHz and 24.5 MHz) are attributed to the Ni:C solid solution and nickel carbide (Ni₃C), respectively. cenmed.com

Chemical Shift and Electric Field Gradient Tensor Characterization

⁶¹Ni NMR spectroscopy is a powerful tool for characterizing the electronic environment around the nickel nucleus through its chemical shift (δ) and the electric field gradient (EFG) tensor, which is particularly relevant for quadrupolar nuclei like ⁶¹Ni. The chemical shift provides information about the shielding or deshielding of the nucleus, reflecting its electronic environment. libretexts.org

Nickel tetracarbonyl (Ni(CO)₄) is commonly used as a reference compound for ⁶¹Ni NMR, with its chemical shift defined as 0 ppm. huji.ac.il Comparisons of chemical shifts for various nickel compounds reveal significant differences. For instance, tetrakis(trifluorophosphine)nickel (B81544) (Ni(PF₃)₄) is reported to be 929 ppm more shielded than Ni(CO)₄. sci-hub.se

Solid-state ⁶¹Ni NMR (SSNMR) has provided detailed parameters for several diamagnetic nickel(0) compounds:

CompoundIsotropic Chemical Shift (δiso) (ppm)Span (Ω) (ppm)Skew (κ)Quadrupolar Coupling Constant (CQ) (MHz)Quadrupolar Asymmetry Parameter (η)
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]965 ± 10 (solid-state) researchgate.netnih.govacs.org1700 ± 50 researchgate.netnih.govacs.org-0.15 ± 0.05 researchgate.netnih.govacs.org2.0 ± 0.3 researchgate.netnih.govacs.org0.5 ± 0.2 researchgate.netnih.govacs.org
Ni(cod)₂ (in C₆D₆ solution)936.5 (at 295 K) researchgate.netnih.govacs.orgN/AN/AN/AN/A
Tetrakis(triphenylphosphite)nickel(0) [Ni[P(OPh)₃]₄]Ranges for δiso in solid-state (two sites) researchgate.netnih.govacs.orgN/AN/AUpper bound 3.5 (for both sites) researchgate.netnih.govacs.orgN/A
Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]515 ± 10 researchgate.netnih.govacs.org50 ± 50 researchgate.netnih.govacs.org0.5 ± 0.5 researchgate.netnih.govacs.org0.05 ± 0.01 researchgate.netnih.govacs.org0.0 ± 0.2 researchgate.netnih.govacs.org

Beyond chemical shifts and quadrupolar parameters, ⁶¹Ni NMR can also provide information on coupling constants. One-bond coupling constants (¹J) between ⁶¹Ni and ³¹P have been observed in the range of 400 to 470 Hz in nickel phosphine complexes. huji.ac.il Additionally, two-bond coupling constants (²J) between ⁶¹Ni and ¹⁹F in Ni(PF₃)₄ are reported to be 28 Hz. huji.ac.il The magnitude of ¹J(⁶¹Ni,³¹P) values has been correlated with the electronegativity of substituents on the phosphorus ligand, indicating an increase in the product of nickel and phosphorus s-electron densities with more electronegative substituents. sci-hub.se

⁶¹Ni NMR in Catalysis Research

Studies of Immobilized Catalytic Species

⁶¹Ni NMR spectroscopy plays a crucial role in the study of immobilized catalytic species, offering atomic-level insights into their structure and interaction with support materials. Solid-state NMR has been utilized to characterize carbonylnickel complexes immobilized on silica (B1680970) surfaces modified with bifunctional phosphines. researchgate.nettamu.edu This technique allows for the distinction between di- and tricarbonylnickel species based on their differing chemical shift anisotropies. researchgate.nettamu.edu Research has shown that treating phosphine-modified silicas with nickel tetracarbonyl (Ni(CO)₄) exclusively yields immobilized tricarbonylnickel complexes. researchgate.nettamu.edu Among various ligands, PPh₂(CH₂)₄OH has been identified as having optimal qualities for immobilization, leading to high surface coverages and narrow NMR lines, which are beneficial for detailed spectroscopic analysis. researchgate.nettamu.edu These studies highlight the utility of ⁶¹Ni NMR in understanding the nature of active sites in heterogeneous catalysis.

Probing Electronic Environments in Catalysts

The chemical shift observed in NMR spectroscopy is highly sensitive to the electronic environment of the nucleus, making it an effective probe for understanding the electronic structure and reactivity of molecules and materials, particularly in the context of catalysis. pascal-man.comlibretexts.org By analyzing the ⁶¹Ni chemical shift, researchers can gain insights into the electron density surrounding the nickel atom, which is crucial for discerning different types of structural assignments in experimental catalytic studies. pascal-man.com This capability allows for the elucidation of the nature of active sites in nickel-containing catalysts and aids in predicting their catalytic activity. libretexts.org The application of ⁶¹Ni NMR in catalysis research contributes to a deeper understanding of reaction mechanisms and the design of more efficient catalytic systems.

Computational and Theoretical Frameworks for Nickel 61 Systems

Quantum Mechanical and Density Functional Theory (DFT) Approaches

Quantum Mechanical (QM) and Density Functional Theory (DFT) approaches are fundamental tools for studying the electronic and nuclear properties of systems containing Nickel-61. These methods provide a rigorous framework for calculating various parameters that are difficult or impossible to obtain experimentally.

While QM/DFT are broadly applied to predict nuclear binding energies and spin-orbit coupling in nuclei, specific direct predictions for the nuclear binding energy and intrinsic nuclear spin-orbit coupling of this compound from the provided search results are not explicitly detailed. However, the general application of ab initio quantum-mechanical methods, including DFT, is well-established for material characterization and discovery, and for investigating electronic band structures where spin-orbit coupling (SOC) is a significant factor, especially in the presence of heavy atomic species mdpi.comaip.org. SOC leads to splitting of valence bands and is crucial for accurate electronic structure calculations mdpi.com. In the context of molecular systems, relativistic DFT calculations are employed to study electronic structure and hyperfine interactions, where the contribution from spin-orbit coupling can be considered aip.orgresearchgate.net.

DFT simulations are extensively used to calculate the electronic structure and hyperfine parameters of this compound systems, which are critical for interpreting experimental data, particularly from techniques like Mössbauer spectroscopy. For instance, in studies of Ni-N-C catalysts, DFT simulations have been performed to calculate hyperfine coupling parameters on Ni-Nx moieties osti.gov. These calculations help in understanding the local environment and spin states of nickel. For Ni-Nx sites in Ni, N-doped carbon electrocatalysts, DFT calculations have shown that tetrahedrally distorted NiN4 geometries lead to a stable high-spin Ni2+ state, with calculated isotropic hyperfine coupling constants (Aiso) approaching experimentally observed values osti.gov.

Table 1: Calculated and Experimental Hyperfine Coupling Constants for Ni-Nx Sites

ParameterExperimental Value (MHz)Calculated Aiso (MHz)
Aexp20.6 ± 1.1 osti.gov9.19 (low Aiso for square planar geometry) osti.gov

DFT calculations are also employed to determine structural parameters and atomic spin densities in the active centers of [NiFe] hydrogenases, demonstrating good agreement with experimental electron magnetic resonance data for paramagnetic states like Ni-A, Ni-B, and Ni-C researchgate.net. For a binuclear nickel complex, 61Ni hyperfine interactions have been determined experimentally and are crucial for understanding the electronic structure acs.org.

Table 2: Experimental 61Ni Hyperfine Interactions in a Binuclear Nickel Complex

ParameterValue (MHz)
Ax
Ay
Az

Shell Model Calculations for Nuclear Structure Description

The nuclear shell model is a powerful theoretical framework used to describe the structure of atomic nuclei, including the nickel isotopes. For this compound, large basis shell model calculations are employed to interpret experimental results on its level structure, leading to an understanding of the single-particle configurations underlying these energy levels researchgate.net. These calculations help establish higher excitations, such as those involving the g9/2 orbital in the fpg model space researchgate.net.

Shell-model calculations for nickel isotopes, from 57Ni to 66Ni, have been performed using many-particle shell-model wave functions with neutrons occupying the 2p3/2, 1f5/2, and 2p1/2 orbits outside a 56Ni core aps.orgcapes.gov.br. Effective two-body matrix elements are often obtained from interactions like the modified surface delta interaction capes.gov.br. These calculations accurately reproduce the spectra of nickel isotopes and are used to calculate single-nucleon spectroscopic factors, which show good agreement with experimental data from pickup and stripping experiments aps.org.

Table 3: Agreement of Shell Model Calculations with Experimental Data for Nickel Isotopes

PropertyAverage Absolute Deviation (MeV)
Binding and Excitation Energies (excluding 66Ni)0.11 capes.gov.br

Furthermore, electric quadrupole transition rates and moments are calculated using an effective neutron charge, derived from experimental data, while magnetic dipole transition rates and moments are determined from fitted effective reduced single-particle matrix elements capes.gov.br.

Reaction Theory Models for Nuclear Processes (e.g., DWBA, ALICE-IPPE, EMPIRE, TENDL)

Various reaction theory models are utilized to describe nuclear processes involving this compound, providing insights into reaction mechanisms and cross-sections.

The Distorted-Wave Born Approximation (DWBA) is a key model for analyzing nuclear reactions. For instance, (d,t) reactions on nickel isotopes, including 61Ni, at 15-MeV deuteron (B1233211) energy, have been analyzed using DWBA calculations to extract spectroscopic factors and assign l and j values for final states aps.org. DWBA predictions, particularly those without 1·s interaction, have been found to give good quantitative agreement with observed angular distributions aps.org.

Other widely used nuclear reaction codes include ALICE-IPPE, EMPIRE, and TALYS (often drawing from TENDL nuclear reaction libraries). These codes are employed to predict excitation functions and cross-sections for various nuclear reactions, such as alpha-induced reactions on natural nickel science.gov and deuteron-induced reactions on various target elements, including nickel oecd-nea.orgarxiv.org. Comparisons between the theoretical predictions from these models and experimental data are crucial for validating and refining the models, addressing discrepancies in areas like alpha-particle emission simulations researchgate.netarxiv.org.

Computational Modeling of Molecular Complexes and Catalytic Intermediates

Computational modeling, primarily using DFT, is extensively applied to investigate molecular complexes and catalytic intermediates involving nickel, including systems where this compound could serve as a probe. These studies aim to understand reaction mechanisms, bonding, and spectroscopic properties.

DFT calculations are instrumental in elucidating the mechanisms of nickel-catalyzed reactions. For example, the reactivity of nickel diphosphine pincer complexes with diazoalkanes has been investigated using DFT, suggesting the formation of nickel carbenes and phosphorus ylide intermediates acs.orguu.nl. These models help in understanding complex reaction pathways, such as carbonyl olefination reactions acs.org.

Computational studies also validate DFT-derived geometric and electronic structure models for catalytic species. For instance, in nickel-catalyzed catalyst transfer polycondensation of thiophenes, DFT has provided evidence for the relevance of specific structural motifs, like square planar η2-Ni(0)-thiophene species, as intermediates in the catalytic mechanism chemrxiv.org.

Furthermore, DFT is used for the computational design and molecular modeling of the interaction of nickel-based complexes with various gases, such as H2S, to explore their potential as gas sensors researchgate.net. This involves optimizing geometries and calculating binding energies to assess the stability and sensing mechanism of the complexes researchgate.net. DFT calculations have also been applied to study small nickel clusters (e.g., Ni2, Ni13), predicting their binding energies and geometries, which show good agreement with experimental values metu.edu.tr.

Table 4: Calculated Binding Energies for Nickel Clusters

ClusterBinding Energy (eV/atom)
Ni21.078 metu.edu.tr
Ni132.70 metu.edu.tr

These computational efforts provide a deeper understanding of the electronic structure, reactivity, and catalytic roles of nickel in various chemical environments.

Synthesis and Preparation Methodologies for Enriched Nickel 61

Isotopic Separation Techniques

Isotopic separation techniques leverage the minute mass differences between isotopes to achieve enrichment. For nickel, these methods are crucial for isolating ⁶¹Ni from the other stable isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶²Ni, ⁶⁴Ni).

Electromagnetic Separation (Calutron Method)nih.gov

Electromagnetic separation, notably the Calutron method, was historically significant and remains a viable technique for isotopic enrichment, including nickel isotopes. The principle behind this method involves ionizing nickel vapor and passing it through a strong magnetic field nrc.govwikipedia.org. Due to their slight mass differences, the ions of different nickel isotopes follow distinct trajectories; heavier isotopes like ⁶¹Ni are deflected less than lighter ones, allowing for their spatial separation and collection nrc.govwikipedia.org.

Developed during the Manhattan Project primarily for uranium enrichment, Calutrons at facilities like Oak Ridge National Laboratory were later adapted for the separation of a wide array of stable isotopes nrc.govwikipedia.orgosti.gov. Early studies demonstrated that multi-stage Calutrons could achieve ⁶¹Ni enrichment factors of 10–15 times, although the throughput was generally limited to milligram quantities per day . A key advantage of Calutrons is their versatility, capable of separating almost any stable isotope, and even separating different isotopes simultaneously nrc.gov.

Multi-Stage Enrichment Processesnih.gov

To achieve higher concentrations and purities of ⁶¹Ni, multi-stage enrichment processes, often configured in cascades, are employed wikipedia.org. These systems involve multiple separation units where the enriched product from one stage feeds into the next for further concentration, while depleted streams are recycled to earlier stages for reprocessing wikipedia.org.

One cost-effective method for separating heavier isotopes like nickel is gaseous centrifugation isotopes.gov. This technique necessitates a suitable gaseous compound of the element. For nickel, nickel tetrafluorophosphine (Ni(PF₃)₄) has been identified as a working gas for separation in gas centrifuges researchgate.net.

Beyond physical separation, chemical methods, particularly ion exchange chromatography, play a vital role in purifying enriched nickel isotopes. Multi-stage cation exchange chromatography procedures are utilized to separate nickel from matrix elements such as iron (Fe), manganese (Mn), chromium (Cr), magnesium (Mg), aluminum (Al), calcium (Ca), and titanium (Ti) nih.govrsc.orgifremer.fr. For instance, irradiated nickel targets can be dissolved in 8M HCl to form nickel(II) chloride (NiCl₂) . Subsequent ion exchange using resins like Dowex 1×8 or Bio-Rad AG 50W-X8 selectively retains impurities, allowing ⁶¹Ni to be eluted with dilute acids such as 0.1M HNO₃ nih.gov. Reported process efficiencies for such purification steps range from 25–48%, yielding final purities exceeding 99.9% . More recent advancements include two-column chromatographic separation methods that reduce the reliance on large quantities of organic reagents rsc.org.

Fabrication of Specialized ⁶¹Ni Targets

The fabrication of specialized ⁶¹Ni targets is crucial for various applications, particularly in nuclear reaction studies and material science. These targets often require precise thickness and high isotopic purity.

Thin Film Deposition Techniques (e.g., Thermal Evaporation)americanelements.com

Thin film deposition techniques are widely used to prepare isotopic targets. Thermal evaporation is a common physical vapor deposition (PVD) method where electrical energy heats a filament or boat, causing the deposition material (e.g., ⁶¹Ni metal) to evaporate in a vacuum anff-sa.comuci.edulesker.com. The vaporized particles then travel directly to a substrate, where they condense to form a thin film anff-sa.comuci.edu. This process can achieve high deposition rates and minimize substrate damage due to lower energy particles anff-sa.comuci.edu. Other PVD methods, such as electron beam evaporation and sputtering, are also employed for depositing isotopic materials, including nickel anff-sa.comuci.eduosti.govgoogle.co.kr. These techniques allow for precise control over the deposition rate and film thickness anff-sa.com. Studies have successfully fabricated thin ⁶¹Ni targets using thermal evaporation, demonstrating the feasibility of producing targets of specific thicknesses google.co.krresearchgate.net.

Substrate and Backing Material Considerationsamericanelements.com

The choice of substrate and backing material is critical for the integrity and performance of isotopic targets, especially when the isotopic material cannot be made as a free-standing foil osti.gov. Low-Z (low atomic number) materials like amorphous carbon foils and polymers are often preferred as backing materials for certain experiments osti.gov. Ideal backing materials possess properties such as high thermal conductivity, high temperature tolerance, low outgassing, mechanical integrity, and ease of handling osti.gov. Graphene-based foils, for example, exhibit excellent thermal conductivity (1480 W/mK) and high temperature tolerance (carbon melting temperature = 3550°C), making them suitable backing materials osti.gov.

Fabrication processes often involve depositing a parting agent (e.g., KCl) on a glass slide, followed by the deposition of the backing material (e.g., carbon) and then the isotopic material researchgate.net. Carbon backings, typically ranging from 100 nm (≈30 µg/cm²) to 200 µg/cm², are commonly used and can be annealed to relieve internal stress researchgate.netscispace.com. While materials like aluminum and gold can also serve as backings, challenges such as rupture of thin foils or stress-induced breakage in thicker deposits have been reported scispace.com.

The following table summarizes typical target fabrication parameters:

Material DepositedDeposition MethodBacking MaterialThickness Range (µg/cm²)Sputtering Rate (µg/cm²/hr)Reference
⁶¹NiThermal EvaporationCarbon~100-150N/A researchgate.net
Ruthenium IsotopesIon Beam SputteringCarbon, Aluminum, Gold100-5004-10 scispace.com
Boron IsotopesElectron Beam EvaporationCarbon20-40N/A psi.ch

Controlled Synthesis of ⁶¹Ni-Containing Compounds and Nanomaterials

The controlled synthesis of ⁶¹Ni-containing compounds and nanomaterials is important for applications requiring isotopic labeling or specific material properties. This involves integrating the enriched ⁶¹Ni into desired chemical forms or nanostructures.

Nickel nanoparticles (NiNPs) can be synthesized using various wet chemical reduction methods. A common approach involves the reduction of nickel salts, such as nickel(II) chloride (NiCl₂) or nickel acetylacetonate (B107027) (Ni(acac)₂), using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of surfactants or polymers researchgate.netacademicjournals.orgmdpi.com. For instance, the reduction of NiCl₂ with hydrazine hydrate in a polyol medium, with the addition of sodium polyacrylates (Na-PA) or polyvinylpyrrolidone (B124986) (PVP) and sodium dodecyl sulfate (B86663) (SDS), has been shown to yield nano-sized nickel particles researchgate.netacademicjournals.org. The molecular weight and concentration of the polymer, as well as the reaction temperature, can influence the size and morphology of the resulting nanoparticles researchgate.netacademicjournals.orgmdpi.com. Spherical Ni particles as fine as 10 nm in diameter have been achieved through such methods academicjournals.org.

Other synthesis techniques include electrical discharges in liquids, which can produce Ni nanoparticles and their oxides researchgate.net. Furthermore, "green" synthesis methods utilizing plant extracts (e.g., Ocimum sanctum, Aegle marmelos Correa, rambutan peel waste) as both reducing and stabilizing agents have been explored for the environmentally friendly production of nickel and nickel oxide (NiO) nanoparticles nih.gov. These biological methods offer a simple and cost-effective route to stable nanoparticles with various morphologies nih.gov.

Characterization of these synthesized nanomaterials typically involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to determine their size, shape, crystallinity, and elemental composition researchgate.netacademicjournals.orgmdpi.comnih.gov.

Applications of Nickel 61 in Advanced Materials Research and Catalysis

Nickel-61 as a Tracer in Mechanistic Studies

The distinct nuclear properties of ⁶¹Ni make it an invaluable isotopic tracer for elucidating complex reaction pathways and understanding the intricate roles of nickel in biological and environmental systems.

Enzyme Mechanism Elucidation

Nickel is an essential cofactor for a diverse array of metalloenzymes across all kingdoms of life, catalyzing a wide range of critical biochemical reactions. These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase (CODH), acetyl-CoA decarbonylase/synthase (ACS), methyl coenzyme M reductase (MCR), certain superoxide (B77818) dismutases, glyoxylases, aci-reductone dioxygenase, and methylenediurease oup.comrsc.orgmdpi.com. The understanding of their reaction mechanisms is of fundamental importance, and ⁶¹Ni serves as a powerful probe in this pursuit.

The ability of nickel to adopt flexible coordination geometries and tune its redox potentials (ranging from +0.89 V in superoxide dismutase to -0.60 V in MCR and CODH) is crucial for its enzymatic function mdpi.com. For instance, in the CODH/ACS enzyme complex, which plays a cornerstone role in carbon fixation and energy conservation in primordial microorganisms, ⁶¹Ni has been instrumental in characterizing intermediates. Research has demonstrated the intermediacy of Ni(I) species and the formation of a nickel-acetyl species, which is chemically competent for the biochemical synthesis of an activated thioester pnas.org. This provides insight into the bioorganometallic carbon-carbon bond-forming reactions and offers a framework for understanding the native enzymatic mechanism pnas.org.

While direct studies using ⁶¹Ni NMR on all these enzymes are complex due to sensitivity and natural abundance, the principles derived from studies involving nickel's various oxidation states and coordination environments, where ⁶¹Ni could theoretically offer direct spectroscopic evidence, are widely applied. For example, in [NiFe]-hydrogenase, ⁶¹Ni could help elucidate the activation of the Ni-A state and the intricate electron transfer mechanisms within the enzyme's active site, which involves a complex system of multiple enzyme states rsc.orgmdpi.com.

Tracing Element Migration in Environmental Systems (Soil and Plants)

Nickel is a widely distributed trace metal in the environment, originating from both natural sources and anthropogenic activities bibliotekanauki.plresearchgate.net. Its environmental mobility is influenced by various physicochemical and biological factors, including soil pH, the presence of organic materials, hydroxides, and clay minerals bibliotekanauki.plpjoes.comccme.ca. Under neutral to alkaline and reducing conditions, nickel's mobility is generally low, but it can become quite mobile in acidic, organic-rich soils, potentially posing a risk to groundwater quality bibliotekanauki.pl.

The use of ⁶¹Ni as a stable isotopic tracer allows for precise tracking of nickel's uptake, translocation, and fate within soil-plant systems. Plants primarily absorb nickel through their roots, either via passive diffusion or active transport mechanisms bibliotekanauki.pl. The uptake of nickel into plants is significantly modulated by soil pH, with lower pH generally increasing its mobility and toxicity bibliotekanauki.plpjoes.comccme.ca.

Studies on element migration emphasize that the total concentration of trace metals in soil is less important for assessing ecological and health risks than the readily soluble, exchangeable, and weakly bound forms, as these are the fractions available for migration into natural waters and plants pjoes.com. ⁶¹Ni can be employed to differentiate between these bioavailable fractions and total nickel content, providing a more accurate understanding of nickel's environmental impact and its cycling. This is particularly relevant for phytoremediation efforts, where nickel-hyperaccumulating plants are used to extract the metal from contaminated soils bibliotekanauki.plnih.gov. Tracing ⁶¹Ni could help optimize these processes by revealing the specific pathways and rates of nickel accumulation in different plant tissues.

Advanced Catalysis Research Utilizing ⁶¹Ni

Nickel catalysts have emerged as a cost-effective and abundant alternative to precious metal catalysts like palladium, demonstrating unique reactivity patterns that enable a broad range of innovative chemical transformations researchgate.netnih.govsigmaaldrich.com. The utilization of ⁶¹Ni in catalysis research provides a powerful tool for unraveling complex catalytic cycles and designing more efficient catalysts.

Homogeneous and Heterogeneous Catalysis Development

Nickel's versatility in catalysis stems from its ability to readily access multiple oxidation states (from Ni(0) to Ni(IV)) and adopt both high- and low-spin configurations, which allows for diverse reaction pathways researchgate.netnih.govsigmaaldrich.comacs.orgacs.orgnih.gov.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, nickel complexes have shown high efficiency in various coupling reactions and exhibit advantages such as higher atom economy and turnover frequency compared to heterogeneous counterparts nih.gov. The development of new Ni-catalyzed reactions has led to numerous applications in synthetic organic chemistry, including cyclizations, cycloaddition reactions, and multicomponent couplings acs.orgacs.org. ⁶¹Ni can be incorporated into homogeneous catalyst designs to enable detailed spectroscopic characterization of transient intermediates, providing direct evidence for proposed mechanisms and guiding rational ligand design nih.gov.

Heterogeneous catalysis , where the catalyst and reactants are in different phases, is vital for industrial processes. Recent advancements focus on single-atom catalysts (SACs), which aim to maximize catalytic efficiency by utilizing individual nickel atoms as active sites encyclopedia.pub. ⁶¹Ni can be used to probe the local environment and electronic state of these single-atom active sites, offering insights into their stability, activity, and selectivity, which are often difficult to obtain with conventional techniques.

Exploration of Nickel Oxidation States and Reaction Pathways (Ni0/NiI/NiII/NiIII)

The exceptional ability of nickel complexes to cycle through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) within a single catalytic cycle is a cornerstone of their diverse reactivity researchgate.netnih.govsigmaaldrich.comacs.orgacs.orgnih.gov. This flexibility allows nickel to mediate complex transformations, often involving one-electron processes that are less common for other transition metals like palladium nih.govacs.org.

Ni(0) and Ni(II) States : These are frequently encountered in traditional cross-coupling reactions, where Ni(0) undergoes oxidative addition and Ni(II) undergoes reductive elimination acs.orgacs.org.

Ni(I) and Ni(III) States : These open-shell intermediates are particularly significant in modern nickel catalysis, including photoredox catalysis, electrocatalysis, and cross-electrophile coupling nih.govescholarship.orgnsf.gov. Ni(I) species are crucial for C-C bond formation and can undergo facile oxidative addition pnas.orgnih.govescholarship.orgnsf.gov. Ni(III) species have been isolated and characterized, highlighting their role in C-C bond formation and other transformations nih.govacs.orgacs.orgescholarship.orgresearchgate.net. For example, in some Ni-catalyzed photochemical C(sp³)-H arylation reactions, C-C bond formation occurs from Ni(III) intermediates, with oxidative addition to Ni(I) and rapid Ni(III)/Ni(I) comproportionation playing key roles escholarship.org.

Ni(IV) States : While less common, Ni(IV) intermediates have been identified in specific catalytic cycles, such as homogeneous water oxidation catalysis nih.gov.

The use of ⁶¹Ni, particularly in NMR spectroscopy, can provide direct evidence of these different oxidation states and their electronic environments during a catalytic cycle. This spectroscopic handle allows researchers to track the evolution of the nickel center, identify transient intermediates, and confirm proposed reaction pathways, thereby deepening the fundamental understanding of nickel's catalytic prowess.

Activation of Unsaturated Molecules and Multicomponent Reactions

Nickel catalysts exhibit an outstanding ability to coordinate and activate unsaturated organic molecules, including alkenes, dienes, and alkynes acs.orgacs.org. This activation renders these molecules highly reactive towards unusual transformations that might not be possible with other catalytic systems acs.orgacs.org.

Key applications in this area include:

Activation of C-H, C-O, and C-N Bonds : Nickel's facile oxidative addition into these bonds is exploited in various catalytic cycles, leading to novel synthetic methodologies acs.orgacs.orgresearchgate.net. For instance, nickel-catalyzed C-H/C-O coupling reactions have been developed, where the activation barrier is reduced by cluster formation acs.org.

Hydroarylation and Carbometallation : Nickel catalysts enable the hydroarylation of vinylarenes and the acylzincation of allenes, facilitating the construction of complex molecular architectures researchgate.netnih.govresearchgate.net. For example, a nickel-catalyzed tandem acylzincation/cyclization sequence allows for the construction of diverse fully substituted benzotropone derivatives under mild conditions nih.gov.

Multicomponent Reactions : Nickel's flexibility allows for the development of efficient multicomponent reactions, such as reductive cross-coupling and carbonylation, providing expedient access to complex molecules from readily available feedstocks acs.orgacs.orgruepinglab.com. The coordination of unsaturated molecules with nickel centers "activates" them toward unusual reactivity, leading to cyclizations, cycloaddition reactions, and multicomponent couplings acs.orgacs.org.

The application of ⁶¹Ni in these studies can provide invaluable insights into the precise mechanisms of substrate activation and bond formation. By labeling specific parts of the substrate or the catalyst with ⁶¹Ni, researchers can trace the movement of atoms and electrons, identify the rate-determining steps, and understand the factors governing chemo-, regio-, and stereoselectivity in these complex reactions.

Astrophysical and Geochemical Implications of Nickel Isotopes

Isotopic Anomalies and Early Solar System Evolution (contextualizing ⁶⁰Ni-⁶⁰Fe system implications for Ni isotopes)

The study of nickel isotopes, particularly in extraterrestrial materials, provides invaluable insights into the chronology and processes that shaped the early solar system. A cornerstone of this research is the short-lived ⁶⁰Fe-⁶⁰Ni chronometer, which relies on the radioactive decay of extinct radionuclide Iron-60 (⁶⁰Fe) to its stable daughter isotope Nickel-60 (⁶⁰Ni) researchgate.netusgs.govfiveable.meresearchgate.netnih.gov. With a half-life of 1.49 million years (Myr) or 2.62 million years (Ma), the ⁶⁰Fe-⁶⁰Ni system serves as a critical tool for dating the earliest events in the solar system, including the formation of planetesimals and the differentiation of planetary bodies researchgate.netusgs.govfiveable.meresearchgate.netusra.eduipgp.fr.

Evidence for the presence of live ⁶⁰Fe in the early solar system comes from the detection of excesses of radiogenic ⁶⁰Ni in meteorites, such as samples from the differentiated meteorite Chervony Kut usgs.govnih.gov. These ⁶⁰Ni excesses indicate that ⁶⁰Fe was still present and decaying at the time of metal-silicate fractionation and solidification of basaltic magma on the parent bodies of these meteorites nih.gov. The inferred abundance of ⁶⁰Fe suggests it could have provided sufficient heat to melt small planetary bodies shortly after their accretion nih.gov.

Beyond radiogenic ⁶⁰Ni, mass-independent isotopic anomalies in other nickel isotopes, including ⁵⁸Ni, ⁶²Ni, and ⁶⁴Ni, have been observed in various early solar system materials, such as Ca-Al-rich inclusions (CAIs) and primitive and differentiated meteorites researchgate.netusra.eduosti.govresearchgate.net. These anomalies are indicative of heterogeneous distribution of presolar carriers from diverse nucleosynthetic sources, reflecting the complex stellar environment from which the solar nebula originated osti.govresearchgate.net. For instance, some anomalous leachates from meteorites show deficits in neutron-poor ⁵⁸Ni and ⁶⁰Ni, potentially linked to s-process derived nickel, while others show minor enrichments or deficits in ⁶⁰Ni or ⁶⁴Ni, thought to derive from supernovae researchgate.net. In cosmochemical studies, the ⁵⁸Ni-⁶¹Ni isotope pair is frequently used as a normalizing ratio to correct for mass-dependent fractionation, allowing for the isolation and study of these subtle nucleosynthetic anomalies researchgate.netusra.edu.

Geochemical Tracing Applications

Nickel stable isotopes, including ⁶¹Ni, have emerged as powerful tracers in a wide array of geochemical and biogeochemical studies, particularly since the late 2000s researchgate.netrsc.org. The ability to measure precise nickel isotope ratios using techniques like Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) has expanded their applicability across various Earth systems rsc.orghawaii.eduifremer.fr.

One significant application of ⁶¹Ni and other nickel isotopes is in tracing element migration within environmental systems. For example, ⁶¹Ni can be used to study the movement of elements in soil and plants, providing insights into nutrient cycling and potential contaminant pathways buyisotope.combuyisotope.com.

In marine geochemistry, nickel stable isotopes (δ⁶⁰Ni) are employed to understand the global oceanic mass balance of nickel. Measurements of δ⁶⁰Ni in seawater, rivers, and other sources and sinks of nickel help in deciphering the internal cycling of nickel in the ocean, including processes such as biological uptake, regeneration, and scavenging researchgate.net. Variations in nickel isotope compositions in oceanic sedimentary archives can also mirror changes in marine paleo-productivity or the degree of oxygenation throughout Earth's history researchgate.net.

Furthermore, nickel isotopes are applied in the study of magmatic processes and the genesis of ore deposits. Researchers analyze nickel isotope fractionation in igneous rocks, such as komatiites and associated sulfides, to understand processes like fractional crystallization and the interaction between sulfide (B99878) liquid and early-formed sulfide crystals during mineralization ifremer.fr. These studies contribute to characterizing the metallogenic potential of host rocks and distinguishing between mineralized and barren zones in mineral exploration copernicus.org. The development of innovative and straightforward chemical isolation procedures for nickel, prior to MC-ICP-MS analysis, has been crucial in advancing the accuracy and precision of these geochemical tracing applications rsc.org.

Table 1: Key Properties of Nickel-61

PropertyValue

Future Directions and Emerging Research Avenues

Integration of Multi-Spectroscopic Techniques

Future research will increasingly rely on the integration of multiple spectroscopic techniques to gain a comprehensive understanding of the structural, electronic, and magnetic properties of nickel-containing systems. The use of ⁶¹Ni is central to enhancing the capabilities of several of these methods.

One of the most significant areas of advancement is in ⁶¹Ni Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy . Due to the unfavorable NMR properties of the ⁶¹Ni nucleus—low natural abundance (1.19%), a moderate quadrupole moment, and low resonance frequency—its application has been challenging. tamu.edu However, recent studies have demonstrated the feasibility of acquiring ⁶¹Ni SSNMR spectra for diamagnetic nickel compounds, providing valuable structural and crystallographic information that is often inaccessible by other means. researchgate.net Future work will focus on:

Synergy with other NMR active nuclei: Combining ⁶¹Ni NMR with techniques like ³¹P and ¹³C NMR will allow for a more detailed mapping of the local environment around the nickel center in complex materials such as catalysts and organometallic compounds.

Correlation with X-ray Spectroscopy: Integrating ⁶¹Ni NMR data with findings from X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide a more complete picture of both the geometric and electronic structure of nickel sites. acs.org

Enhanced Sensitivity: Overcoming the inherent low sensitivity of ⁶¹Ni NMR is a key challenge. Future developments may include advanced isotopic enrichment methods, the use of higher magnetic fields, and novel pulse sequences to improve signal acquisition.

The combination of these techniques will be particularly powerful for characterizing amorphous materials, nanoparticles, and biological systems where single-crystal X-ray diffraction is not feasible.

Spectroscopic TechniqueInformation ProvidedSynergy with ⁶¹Ni
Solid-State NMR Local coordination environment, crystallographic sites, internuclear distances.Direct probing of the Ni center; provides data complementary to diffraction. researchgate.net
X-ray Spectroscopy Oxidation state, coordination geometry, electronic structure. acs.orgCorrelates electronic structure with the local atomic environment.
UV-Vis Spectroscopy Electronic transitions, coordination complex formation. scielo.brProvides information on the electronic state to be correlated with structural data from NMR.
Raman Spectroscopy Vibrational modes, molecular structure. mdpi.comOffers insights into bonding and symmetry which complements the structural information from ⁶¹Ni NMR.

Advancements in In-Situ Characterization with ⁶¹Ni Probes

Understanding the dynamic behavior of materials under real-world operating conditions is crucial for developing next-generation technologies. In-situ characterization techniques allow researchers to observe processes as they happen. The use of ⁶¹Ni as an isotopic probe is set to revolutionize these methods.

Future research will focus on leveraging ⁶¹Ni in techniques such as:

In-situ Scanning Probe Microscopy (SPM): Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the nucleation and growth of nickel films at the nanoscale. osti.gov By using ⁶¹Ni-enriched deposition materials, it may be possible to combine these imaging techniques with other analytical methods that are sensitive to the isotopic composition, providing a layer-by-layer understanding of film growth and structure.

In-situ Transmission Electron Microscopy (TEM): In-situ gas-phase TEM has been used to study the formation and growth of nickel nanoparticles in catalysts. acs.org Using ⁶¹Ni-enriched precursors could enable correlative studies, for instance, by analyzing the post-reaction sample with mass spectrometry to trace the pathways of the isotopic label during catalytic reactions.

Neutron-based Techniques: The distinct neutron scattering cross-section of ⁶¹Ni can be exploited in techniques like neutron diffraction and neutron reflectometry. In-situ studies using these methods on ⁶¹Ni-enriched materials can provide unique information about the magnetic structure and elemental distribution in alloys and thin films under operating conditions, such as high temperature or pressure.

These advancements will be critical for optimizing the synthesis and performance of materials used in catalysis, energy storage, and protective coatings.

Development of Novel ⁶¹Ni-Enriched Materials for Quantum Technologies

The field of quantum technology, encompassing quantum computing, sensing, and communication, relies on the development of materials with precisely controlled quantum mechanical properties. nih.gov Isotopic enrichment is a key strategy for engineering these properties. While research into quantum materials is broad, the specific use of nickel isotopes is an emerging area of interest. arxiv.orgarxiv.org

Future research directions include:

Spintronics and Qubits: The non-zero nuclear spin (I=3/2) of ⁶¹Ni makes it a candidate for applications in spintronics and as a potential component in solid-state quantum bits (qubits). By strategically placing ⁶¹Ni atoms within a crystal lattice, it may be possible to create localized spin states that can be manipulated for quantum information processing.

Quantum Nickelates: Perovskite nickelates are strongly correlated materials that exhibit fascinating electronic phase transitions. aip.org The synthesis of isotopically pure ⁶¹Ni nickelates could allow researchers to study the influence of the nucleus on these quantum phenomena, potentially leading to the discovery of new material properties.

Isotopically Engineered Alloys: The development of high-performance alloys for demanding applications continues to be a major field of research. researchgate.netnickelinstitute.org Enriching these alloys with ⁶¹Ni could provide a unique spectroscopic handle to study local ordering, phase separation, and defect formation at the atomic level, which are critical for understanding and preventing material failure. researchgate.net The centrifugal enrichment of nickel isotopes is a key enabling technology for these applications. researchgate.net

Quantum Technology ApplicationRole of ⁶¹NiPotential Impact
Quantum Computing Non-zero nuclear spin could serve as a basis for qubits.Development of new solid-state quantum information processing platforms.
Quantum Sensing The nuclear spin could be sensitive to local magnetic fields.Creation of highly sensitive nanoscale magnetic field sensors.
Correlated Electron Systems Isotopic substitution in quantum materials like nickelates. aip.orgElucidating the role of nuclear effects in complex electronic and magnetic phenomena.

Refinement of Theoretical Models for Predictive Capabilities

Accurate theoretical models are essential for predicting material properties and guiding the design of new materials. The availability of experimental data on isotopically enriched ⁶¹Ni systems will provide a critical benchmark for refining these models.

Future efforts will concentrate on:

First-Principles Calculations: Density Functional Theory (DFT) and other first-principles methods are used to calculate the electronic structure, magnetic properties, and spectroscopic parameters of materials. Experimental data from ⁶¹Ni NMR and other techniques on isotopically pure compounds will allow for a more rigorous validation and refinement of the theoretical approaches used to predict these properties.

Equation of State (EOS) Models: Theoretical approaches are being developed to predict the behavior of materials under extreme conditions of temperature and pressure. mdpi.com Experimental data on ⁶¹Ni-containing materials can help refine these models, which are crucial for fields like planetary science and materials processing.

Modeling of Dynamic Processes: Simulating complex processes like catalysis and corrosion requires accurate models of atomic and molecular interactions. By using ⁶¹Ni as a tracer in combined experimental and theoretical studies, researchers can develop more realistic models of reaction mechanisms and material degradation.

The synergy between advanced computational modeling and precise experimental data from ⁶¹Ni studies will accelerate the pace of materials discovery and design.

Expanding the Scope of ⁶¹Ni in Bioinorganic Systems

Nickel is an essential element for a variety of biological processes, serving as a key component in the active sites of at least nine classes of enzymes. mdpi.com The study of these nickel-containing enzymes, or metalloenzymes, is a major focus of bioinorganic chemistry. The use of ⁶¹Ni as an isotopic label offers a powerful tool for elucidating the structure and function of these complex biological systems.

Emerging research avenues include:

Mechanistic Studies of Metalloenzymes: By incorporating ⁶¹Ni into enzymes like urease and hydrogenase, researchers can use techniques such as EPR and NMR spectroscopy to probe the local environment of the nickel active site during the catalytic cycle. This can provide unprecedented insights into the reaction mechanisms of these important enzymes.

Nickel Trafficking and Homeostasis: Understanding how organisms acquire, transport, and regulate nickel is crucial. Using ⁶¹Ni as a tracer can help identify and characterize the proteins involved in nickel trafficking and storage, shedding light on the intricate processes of metal homeostasis in biological systems.

Structural Biology: While X-ray crystallography provides detailed structural information, it represents a static picture. ⁶¹Ni NMR, particularly in solution, can provide dynamic and structural information about nickel-binding proteins and enzymes that is complementary to crystallographic data.

The continued application of ⁶¹Ni in bioinorganic chemistry will deepen our understanding of the fundamental roles of nickel in biology and may inform the design of novel catalysts and therapeutic agents.

Q & A

Q. What nuclear properties of Nickel-61 make it uniquely suited for spectroscopic studies?

Methodological Answer: this compound (²⁸Ni⁶¹) is the only stable nickel isotope with a nuclear spin quantum number I=3/2I = 3/2, enabling its use in Electron Paramagnetic Resonance (EPR) spectroscopy for studying paramagnetic centers in materials . Its stable isotopic abundance (1.14%) and Mossbauer-active nature allow precise hyperfine interaction measurements. For EPR experiments, researchers should:

  • Prepare samples with controlled isotopic enrichment to minimize interference from other nickel isotopes.
  • Optimize spectrometer settings (e.g., microwave frequency, magnetic field modulation) to detect weak signals from low-abundance isotopes .

Q. How is this compound employed in Mossbauer spectroscopy experiments?

Methodological Answer: this compound is used as a single-line radioactive source (e.g., ⁶¹Co embedded in a non-magnetic matrix) to study recoil-free gamma-ray absorption. Key steps include:

  • Designing compact transducers to enable simultaneous dual-spectrum measurements, improving data collection efficiency .
  • Using proportional counters (e.g., gas-filled detectors) to quantify gamma-ray flux and resolve spectral overlaps .
  • Validating results against standard reference materials (e.g., tin shift standards) to ensure calibration accuracy .

Q. How can experimentalists optimize Mossbauer spectrometry setups for this compound to minimize signal noise?

Methodological Answer: Advanced setups require:

  • Cryostat integration : Stabilize samples at ultra-low temperatures (e.g., 4.2 K) to reduce lattice vibrations and enhance recoil-free fraction .
  • Backscatter geometry : Position detectors to capture conversion electrons, improving signal-to-noise ratios in thin-film studies .
  • Statistical validation : Apply counting statistics (e.g., Poisson distribution models) to distinguish true signals from background noise .

Q. What methodological challenges arise when reconciling conflicting cross-section data for this compound in neutron activation studies?

Methodological Answer: Discrepancies in thermal neutron cross-section values (e.g., 3.8–4.2 barns) may stem from:

  • Flux monitor variability : Use dual monitors (e.g., gold and cobalt) to calibrate neutron flux across experiments .
  • Isotopic interference : Employ radiochemical separation (e.g., ion-exchange chromatography) to isolate this compound from competing isotopes like ⁵⁹Ni .
  • Uncertainty propagation : Apply Monte Carlo simulations to quantify systematic errors in detection limits and flux measurements .

Q. How can computational models improve predictions of this compound’s nuclear structure?

Methodological Answer:

  • Density Functional Theory (DFT) : Model nuclear binding energy and spin-orbit coupling using self-consistent crystal field parameters .
  • Validation : Compare predicted Mossbauer isomer shifts with empirical data (e.g., tin standards) to refine model accuracy .
  • Limitations : Address discrepancies in mean nuclear binding energy calculations (e.g., Nickel-62’s higher binding energy per nucleon) to avoid overfitting .

Guidelines for Addressing Data Contradictions

  • Root-cause analysis : Identify whether contradictions arise from instrumental limitations (e.g., detector resolution) or isotopic impurities .
  • Reproducibility protocols : Share raw spectra and calibration datasets as supplementary materials to enable cross-lab validation .
  • Peer review : Submit methods to journals emphasizing technical rigor (e.g., Nuclear Science and Techniques) for iterative refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.